Nitrazine Yellow is derived from the diazotization reaction involving 2,4-dinitrobenzenediazonium salt and 1-naphthol-3,6-disulphonic acid. Its structure features an azo group (-N=N-) that links two aromatic rings: one containing hydroxyl and nitro substituents, and the other being a 2,4-dinitrophenyl group . This compound is classified under azo dyes due to the presence of the azo functional group.
The synthesis of Nitrazine Yellow typically involves a diazo coupling reaction. The process begins with the preparation of a diazonium salt from 2,4-dinitroaniline, which is then reacted with 1-naphthol-3,6-disulphonic acid. The reaction conditions are crucial; maintaining appropriate temperatures and pH levels ensures optimal yield and purity of the product.
Key steps in the synthesis include:
The molecular formula for Nitrazine Yellow is C₁₄H₉N₃O₇S. Its structure consists of:
Key structural features:
The primary chemical reaction involving Nitrazine Yellow is its reversible protonation at the hydroxyl group:
This behavior exemplifies halochromism, where the color change corresponds to alterations in protonation state influenced by environmental pH .
The mechanism by which Nitrazine Yellow functions as a pH indicator involves:
Experimental data indicate that this mechanism is effective within a specific pH range, making it suitable for various analytical applications .
Nitrazine Yellow exhibits several notable physical and chemical properties:
These properties make it particularly useful as a visual pH indicator in laboratory settings .
Nitrazine Yellow has several significant applications:
Its ability to undergo reversible color changes makes it an essential tool in both educational and research laboratories .
Nitazenes emerged from pharmaceutical research in the 1950s when Swiss company CIBA AG (now Novartis) synthesized 2-benzylbenzimidazole derivatives as potential analgesics. Initial compounds like desnitazene (1-(β-diethylaminoethyl)-2-benzylbenzimidazole) exhibited modest morphine-like effects (10% of morphine’s potency in rodent assays), prompting systematic structure-activity relationship (SAR) studies [4] [7]. Key modifications were explored:
Despite promising analgesic properties, development was abandoned due to unacceptable risks:
Table 1: Key Benzimidazole Opioids from 1950s Pharmaceutical Research [4] [7]
Compound | Benzyl Substituent | Relative Potency (Morphine=1) | CAS Number |
---|---|---|---|
Desnitazene | H | 0.1 | 17817-67-3 |
Clonitazene | 4-Cl | 3 | 3861-76-5 |
Metonitazene | 4-OCH₃ | 100 | 14680-51-4 |
Etonitazene | 4-OCH₂CH₃ | 1,000–1,500 | 911-65-9 |
Isotonitazene | 4-OCH(CH₃)₂ | 500 | 14188-81-9 |
Nitazenes resurged in illicit markets circa 2019, driven by geopolitical and regulatory shifts:
Global spread patterns (2019–2025) reveal rapid diffusion:
Table 2: Global Nitazene Spread Patterns (2019–2025) [2] [8] [9]
Region | First Detection | Major Analogues | Primary Forms | Public Health Impact |
---|---|---|---|---|
Europe | July 2019 | Isotonitazene, Protonitazene | Heroin adulterant, counterfeit pills | 150 deaths (2023) |
North America | Early 2020 | Metonitazene, Etonitazene | Powders, nasal sprays | 13 Colorado deaths (2021–2023) |
Australia | 2021 | Protonitazene, Butonitazene | Sold as cocaine/MDMA/oxycodone | 32 ED presentations (2020–2024) |
South America | Late 2023 | Metonitazene | Herbal mixtures (smoked) | 140 seizures in São Paulo (2023) |
Nitazene nomenclature faces three core challenges:
The absence of standardized naming complicates detection and regulation. For example, "etonitazepyne" (pyrrolidinyl analog) evaded initial controls as a distinct entity from etonitazene [9].
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: